PEG24 Chain Length Provides Saturated PK Benefit: Clearance Reduction vs. PEG8 Threshold
In a systematic ADC study evaluating PEG-glucuronide-MMAE linkers with PEG side chains ranging from 0 to 24 ethylene oxide units, PEG length showed a direct inverse relationship with plasma clearance. The PK benefit saturated at PEG8; conjugates bearing PEG24 (and PEG12) achieved the slowest clearance tier, whereas non-PEGylated and sub-PEG8 conjugates were cleared significantly faster. This establishes PEG24 as the length that guarantees maximal PK sparing without requiring further chain extension [1].
| Evidence Dimension | Plasma clearance rate of homogeneous DAR 8 ADC conjugates as a function of PEG side-chain length |
|---|---|
| Target Compound Data | ADCs with PEG24 side chain: slowest clearance cohort (clearance plateau achieved at ≥PEG8) |
| Comparator Or Baseline | Non-PEGylated ADC: accelerated plasma clearance. PEG4–PEG6 ADCs: faster clearance than PEG8–PEG24. |
| Quantified Difference | Clearance threshold at PEG8; PEG24 resides in the maximally clearance-sparing group, delivering a wider therapeutic window relative to faster-clearing shorter-PEG conjugates. |
| Conditions | In vivo mouse xenograft models; β-glucuronidase-cleavable glucuronide-MMAE linker; homogeneous DAR 8; RS7 anti-Trop-2 antibody |
Why This Matters
Procuring Benzyl-PEG24-MS ensures that the resulting PROTAC or ADC construct resides in the PK-sparing plateau, avoiding the accelerated clearance penalty observed with PEG4–PEG6 linkers while also providing greater inter-ligand reach than PEG8 or PEG12.
- [1] Burke PJ, Hamilton JZ, Jeffrey SC, et al. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates. Mol Cancer Ther. 2017;16(1):116-123. View Source
